molecular formula C16H19N5O2 B11417539 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11417539
M. Wt: 313.35 g/mol
InChI Key: AGSNXLGRJIGDCV-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with various functional groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the following steps:

    Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as enaminonitriles and benzohydrazides.

    Functional Group Introduction: The introduction of the 3-methoxybenzyl and propyl groups can be carried out through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to ensure high selectivity and efficiency.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of scalable reaction conditions. This ensures consistent product quality and cost-effectiveness. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, triazolopyrimidines are known to act as inhibitors of certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the 3-methoxybenzyl group, in particular, may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H19N5O2/c1-3-5-12-9-14(22)21-16(18-12)19-15(20-21)17-10-11-6-4-7-13(8-11)23-2/h4,6-9H,3,5,10H2,1-2H3,(H2,17,18,19,20)

InChI Key

AGSNXLGRJIGDCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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